molecular formula C9H14O2 B14336072 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol CAS No. 105688-61-7

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol

Katalognummer: B14336072
CAS-Nummer: 105688-61-7
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: NYJNNUSDAYXEQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a propan-2-yl group and two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexadiene derivatives, which are subjected to specific reaction conditions to introduce the propan-2-yl group and hydroxyl functionalities. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclohexadiene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    α-Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.

    β-Phellandrene: Another cyclic monoterpene isomer with distinct chemical properties.

Uniqueness

3-(Propan-2-yl)cyclohexa-3,5-diene-1,2-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

105688-61-7

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

3-propan-2-ylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C9H14O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,8-11H,1-2H3

InChI-Schlüssel

NYJNNUSDAYXEQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC(C1O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.